2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) is a complex organic compound featuring a triazole ring, which is known for its significant electronic properties.
Preparation Methods
The synthesis of 2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) typically involves multiple steps. One common method involves the reaction of phenyl-N-oxide with sodium azide to form N-azidoacetamide, followed by reduction and cyclization reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the triazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and processes.
Industry: The compound is used in the development of organic electronic devices and photovoltaic cells
Mechanism of Action
The mechanism of action of this compound involves its electronic properties, particularly the transformation between enol and keto forms after excited-state proton transfer. This transformation is crucial for its photophysical behavior, which is essential for its applications in organic electronics and photovoltaics . The molecular targets and pathways involved include various electronic transitions and proton transfer mechanisms .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as 2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol. These compounds share similar electronic properties but differ in their specific functional groups and applications. The uniqueness of 2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) lies in its specific combination of functional groups, which confer distinct electronic properties and reactivity .
Properties
Molecular Formula |
C16H21N5O2S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H21N5O2S2/c1-19(2)13(22)10-24-15-17-16(25-11-14(23)20(3)4)21(18-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
BUTDMAGBNWSGCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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